N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17772815
InChI: InChI=1S/C11H16N2O2/c1-9(15)13-11-4-2-10(3-5-11)8-12-6-7-14/h2-5,12,14H,6-8H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide

CAS No.:

Cat. No.: VC17772815

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide -

Specification

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name N-[4-[(2-hydroxyethylamino)methyl]phenyl]acetamide
Standard InChI InChI=1S/C11H16N2O2/c1-9(15)13-11-4-2-10(3-5-11)8-12-6-7-14/h2-5,12,14H,6-8H2,1H3,(H,13,15)
Standard InChI Key KXJUUHSPDKSLKJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)CNCCO

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(4-{[(2-Hydroxyethyl)amino]methyl}phenyl)acetamide consists of a phenyl ring para-substituted with a [(2-hydroxyethyl)amino]methyl group and an acetamide moiety. The IUPAC name, N-[4-[(2-hydroxyethylamino)methyl]phenyl]acetamide, reflects this structure. Key features include:

  • Phenyl core: Provides aromatic stability and facilitates π-π interactions in biological systems.

  • Hydroxyethylamino side chain: Enhances solubility through hydrogen bonding and introduces a reactive secondary amine.

  • Acetamide group: Contributes to hydrogen bonding and enzymatic recognition.

Table 1: Structural and Molecular Data

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₂
Molecular Weight208.26 g/mol
IUPAC NameN-[4-[(2-hydroxyethylamino)methyl]phenyl]acetamide
CAS NumberNot explicitly listed (see VC17772815)
InChI KeyKXJUUHSPDKSLKJ

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a two-step process:

  • Nitrophenylacetic acid activation: 4-Nitrophenylacetic acid reacts with ethylene diamine in tetrahydrofuran (THF) or acetonitrile under reflux.

  • Reductive amination: The nitro group is reduced to an amine, followed by methylation or alkylation to introduce the hydroxyethyl group.

Key Reaction Conditions:

  • Solvents: THF, acetonitrile, toluene.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Yield Optimization: Controlled pH (7–9) and temperatures (60–80°C) improve purity.

Purification Methods

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals.

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Stable up to 150°C; decomposes at higher temperatures.

  • Hydrolysis: Susceptible to acidic/basic hydrolysis of the amide bond, producing 4-aminobenzyl alcohol derivatives.

  • Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the hydroxyethyl group.

Table 2: Physicochemical Parameters

ParameterValue
Boiling PointNot reported
Density~1.2 g/cm³ (estimated)
LogP (Partition Coefficient)0.18 (indicating hydrophilicity)

Applications in Medicinal Chemistry and Material Science

Pharmaceutical Intermediate

Used in synthesizing:

  • Anticancer Agents: Analogous structures inhibit tubulin polymerization.

  • Anticonvulsants: Piperazine-acetamide derivatives show efficacy in maximal electroshock (MES) models .

Polymer Science

The hydroxyethyl group facilitates crosslinking in hydrogels, enhancing mechanical strength for biomedical devices.

Comparison with Structurally Related Compounds

Table 3: Structural Analogs and Their Properties

Compound NameKey Structural DifferenceBioactivity
N-(4-Hydroxy-2-methylphenyl)acetamideHydroxymethyl substitutionAnalgesic properties
4-(Hydroxymethyl)-N-methylbenzamideMethylated amineEnhanced lipophilicity
N-(3-Trifluoromethylphenyl)acetamideCF₃ groupAnticonvulsant activity

Future Research Directions

  • Structure-Activity Relationships (SAR): Optimize substituents for enhanced bioavailability.

  • In Vivo Toxicology: Assess chronic toxicity and pharmacokinetics.

  • Polymer Applications: Develop stimuli-responsive hydrogels for drug delivery.

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